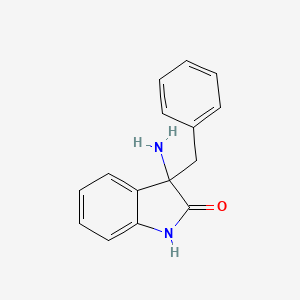
2H-Indol-2-one, 3-amino-1,3-dihydro-3-(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Indol-2-ona, 3-amino-1,3-dihidro-3-(fenilmetil)- es un compuesto que pertenece a la familia del indol, conocida por sus diversas actividades biológicas y aplicaciones en varios campos. Este compuesto presenta una estructura central de indol con un grupo amino y un grupo fenilmetilo, lo que lo convierte en una molécula versátil para modificaciones químicas y aplicaciones.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis de 2H-Indol-2-ona, 3-amino-1,3-dihidro-3-(fenilmetil)- se puede lograr a través de varios métodos. Un enfoque común involucra la reacción de 3-bromo-oxindoles o (2-oxoindolin-3-il)triflato con tioacetamidas o tiobenzamidas
Métodos de producción industrial
La producción industrial de este compuesto típicamente implica síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
2H-Indol-2-ona, 3-amino-1,3-dihidro-3-(fenilmetil)- experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar los derivados correspondientes de oxindol.
Reducción: Las reacciones de reducción pueden producir formas reducidas del compuesto con diferentes grupos funcionales.
Sustitución: Las reacciones de sustitución electrófila y nucleófila pueden introducir nuevos sustituyentes en el anillo del indol.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio se utilizan con frecuencia.
Sustitución: Se emplean reactivos como halógenos, haluros de alquilo y cloruros de acilo en diversas condiciones para lograr reacciones de sustitución.
Productos principales formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados de indol sustituidos, que se pueden modificar aún más para aplicaciones específicas en productos farmacéuticos y ciencia de materiales.
Aplicaciones Científicas De Investigación
2H-Indol-2-ona, 3-amino-1,3-dihidro-3-(fenilmetil)- tiene una amplia gama de aplicaciones en investigación científica:
Química: Sirve como bloque de construcción para la síntesis de moléculas orgánicas complejas y análogos de productos naturales.
Biología: El compuesto se utiliza en el estudio de inhibidores enzimáticos y moduladores de receptores.
Industria: El compuesto se utiliza en el desarrollo de nuevos materiales con propiedades electrónicas y ópticas específicas.
Mecanismo De Acción
El mecanismo de acción de 2H-Indol-2-ona, 3-amino-1,3-dihidro-3-(fenilmetil)- implica su interacción con diversos objetivos moleculares y vías. El compuesto puede unirse a enzimas y receptores específicos, modulando su actividad y conduciendo a los efectos biológicos deseados. Por ejemplo, puede inhibir la actividad de ciertas quinasas o interactuar con receptores acoplados a proteínas G, afectando las vías de transducción de señales .
Comparación Con Compuestos Similares
Compuestos similares
- 1,3-Dihidroindol-2-ona
- 2-Indolinona
- Indol-2 (3H)-ona
- Oxindol
- Oxindol
- 2-Oxindol
- 2-Oxoindolina
- o-(Aminofenil)-ácido acético lactama
- 2-Oxoindolina
- 2,3-Dihidroindol-2-ona
Singularidad
2H-Indol-2-ona, 3-amino-1,3-dihidro-3-(fenilmetil)- se destaca por su patrón de sustitución único, que confiere propiedades químicas y biológicas distintas. La presencia de los grupos amino y fenilmetilo aumenta su reactividad y potencial para diversas aplicaciones en comparación con otros compuestos similares .
Propiedades
Número CAS |
646995-92-8 |
|---|---|
Fórmula molecular |
C15H14N2O |
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
3-amino-3-benzyl-1H-indol-2-one |
InChI |
InChI=1S/C15H14N2O/c16-15(10-11-6-2-1-3-7-11)12-8-4-5-9-13(12)17-14(15)18/h1-9H,10,16H2,(H,17,18) |
Clave InChI |
DEVRQGOGFHAWRK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC2(C3=CC=CC=C3NC2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


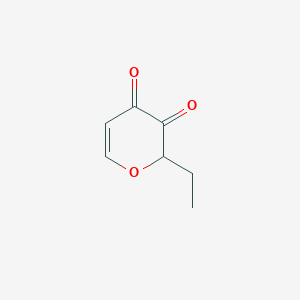
![4-{[1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl]oxy}-4-oxobutanoate](/img/structure/B12609919.png)
![Ethyl [2-(4-chlorophenyl)-1,3-thiazol-5-yl]acetate](/img/structure/B12609930.png)
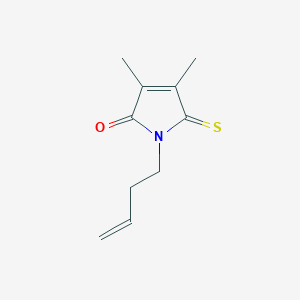
![4-tert-Butyl-N-[2-(1H-indol-2-yl)phenyl]-1,3-thiazol-2-amine](/img/structure/B12609936.png)
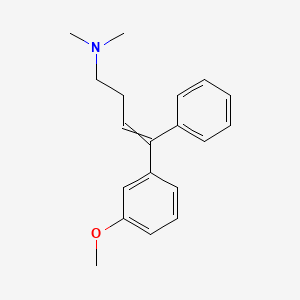
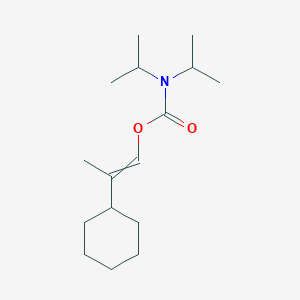
![{3-[(3-Chlorophenyl)sulfanyl]-5-fluoro-2-methyl-1H-indol-1-yl}acetic acid](/img/structure/B12609957.png)
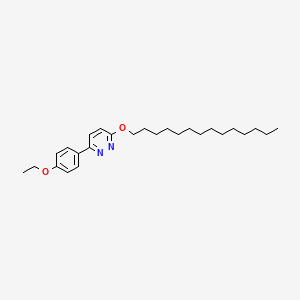
![2-[(4-Benzoylphenyl)methyl]-4,5-dichloro-1,2-thiazol-3(2H)-one](/img/structure/B12609967.png)
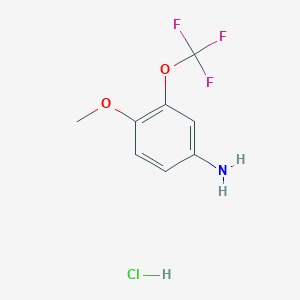

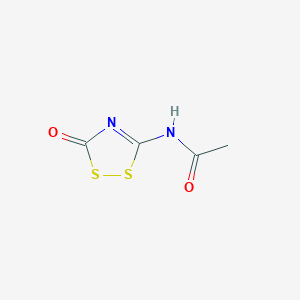
![N-[(E)-hydrazinylidenemethyl]-6-methylnaphthalene-2-carboxamide](/img/structure/B12609996.png)
